Spectroscopic characterization of 5-(4-Cyanophenyl)nicotinic acid
Spectroscopic characterization of 5-(4-Cyanophenyl)nicotinic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Cyanophenyl)nicotinic acid
Abstract
5-(4-Cyanophenyl)nicotinic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, integrating the structural motifs of both nicotinic acid and benzonitrile. Its unique electronic and structural properties make it a valuable building block for novel therapeutic agents and functional polymers.[1][2] A comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and rational drug design. This guide provides an in-depth exploration of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 5-(4-Cyanophenyl)nicotinic acid, intended for researchers, scientists, and professionals in drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), presenting a holistic and validated analytical workflow.
Introduction: The Molecular Architecture
5-(4-Cyanophenyl)nicotinic acid, with the molecular formula C₁₃H₈N₂O₂, presents a rigid, conjugated system. It features a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyanophenyl group at the 5-position. This arrangement creates a molecule with distinct electronic domains and multiple functional groups, each providing a unique spectroscopic handle. The successful characterization hinges on a multi-technique approach, where each method provides complementary pieces of the structural puzzle.[3]
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the foundational step in structural analysis, providing the exact molecular weight and elemental composition.
2.1. Principle & Rationale MS measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 5-(4-Cyanophenyl)nicotinic acid, soft ionization techniques such as Electrospray Ionization (ESI) are ideal as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[4] High-Resolution Mass Spectrometry (HRMS) is crucial for providing the exact mass with high precision, which allows for the unambiguous determination of the elemental formula.
2.2. Expected Data The molecular formula C₁₃H₈N₂O₂ corresponds to a monoisotopic mass of 224.0586 g/mol .
| Ion Species | Calculated m/z |
| [M+H]⁺ | 225.0664 |
| [M+Na]⁺ | 247.0483 |
| [M-H]⁻ | 223.0513 |
2.3. Experimental Protocol: LC-MS/MS Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing nicotinic acid and its derivatives, offering high sensitivity and specificity.[5]
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Sample Preparation: Dissolve 1 mg of 5-(4-Cyanophenyl)nicotinic acid in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive and negative modes.
-
Analysis: Perform a full scan to identify the molecular ion.
-
Fragmentation: Conduct tandem MS (MS/MS) on the parent ion (e.g., m/z 225.07) to observe characteristic fragment ions. A common fragmentation for nicotinic acid derivatives is the loss of the carboxyl group (44 Da).[6]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
3.1. Principle & Rationale Specific bonds and functional groups vibrate at characteristic frequencies. For 5-(4-Cyanophenyl)nicotinic acid, IR spectroscopy serves as a definitive checklist for the presence of the carboxylic acid, the nitrile group, and the aromatic systems.
3.2. Expected Absorption Bands The spectrum is expected to be dominated by the strong, characteristic absorptions of its functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, medium |
| Nitrile | C≡N stretch | 2210-2260 | Sharp, medium intensity |
| Carboxylic Acid | C=O stretch | 1690-1720 | Strong, sharp |
| Aromatic Rings | C=C stretch | 1450-1600 | Multiple medium to strong bands |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium-strong |
References for band positions:[7][8][9][10][11]
3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
4.1. Principle & Rationale Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is nucleus-specific and highly sensitive to the local electronic environment.
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¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration).
-
¹³C NMR identifies the number of non-equivalent carbon atoms and their functional type (e.g., carbonyl, aromatic, nitrile).[12]
4.2. Expected ¹H NMR Spectrum The aromatic region will be complex, showing signals for the three protons on the pyridine ring and the four protons on the para-substituted phenyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | 9.1 - 9.3 | d (doublet) | ~2.0 |
| H-6 (Pyridine) | 8.8 - 9.0 | dd (doublet of doublets) | ~5.0, ~2.0 |
| H-4 (Pyridine) | 8.3 - 8.5 | dt (doublet of triplets) | ~8.0, ~2.0 |
| Phenyl Protons (ortho to CN) | 7.8 - 8.0 | d (doublet) | ~8.5 |
| Phenyl Protons (meta to CN) | 7.6 - 7.8 | d (doublet) | ~8.5 |
| COOH | 10.0 - 13.0 | br s (broad singlet) | - |
Note: Predicted shifts are based on data for nicotinic acid and substituted benzenes.[13][14]
4.3. Expected ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C (Pyridine) | 125 - 155 |
| Aromatic C (Phenyl) | 115 - 140 |
| C≡N (Nitrile) | 115 - 120 |
| C-CN (ipso-carbon) | 110 - 115 |
Note: Predicted shifts are based on data for nicotinic acid and related structures.[12][14]
4.4. Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR (Optional but recommended): For unambiguous assignment, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.
5.1. Principle & Rationale Absorption of UV or visible light promotes electrons from a lower energy ground state (usually a π bonding orbital) to a higher energy excited state (a π* antibonding orbital). The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation. The highly conjugated system of 5-(4-Cyanophenyl)nicotinic acid is expected to produce strong π→π* transitions.[8]
5.2. Expected Data Simple aromatic carboxylic acids absorb weakly around 200-215 nm.[7] However, the extensive conjugation in the target molecule, linking two aromatic rings, will cause a significant bathochromic (red) shift to longer wavelengths, likely in the 250-350 nm range, with a high molar absorptivity (ε).[15]
5.3. Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).
-
Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Analysis: Scan the appropriate wavelength range (e.g., 200-400 nm) to identify the λ_max and calculate the molar absorptivity using the Beer-Lambert law (A = εbc).
Integrated Analytical Workflow
A robust characterization relies on the logical integration of these techniques. The workflow diagram below illustrates the synergistic relationship between the methods for complete structural elucidation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of 5-(4-Cyanophenyl)nicotinic acid is a clear example of modern analytical chemistry, requiring a synergistic application of multiple techniques. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups (nitrile, carboxylic acid), and NMR spectroscopy meticulously maps the atomic connectivity. UV-Vis spectroscopy complements this by characterizing the molecule's conjugated electronic system. Together, these methods provide an unassailable body of evidence to confirm the structure and purity of this important bifunctional molecule, ensuring its suitability for advanced applications in research and development.
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